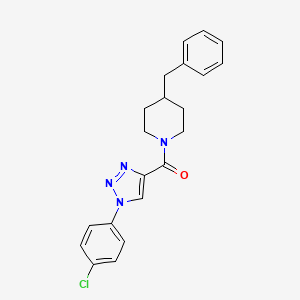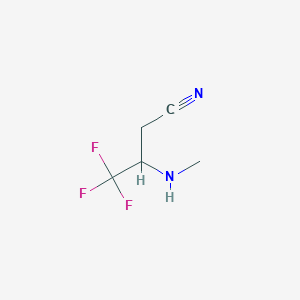![molecular formula C24H19ClN2O6 B2505897 ethyl 4-[2-(4-chlorophenyl)-3-(2-furyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate CAS No. 1005056-24-5](/img/structure/B2505897.png)
ethyl 4-[2-(4-chlorophenyl)-3-(2-furyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , ethyl 4-[2-(4-chlorophenyl)-3-(2-furyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate, is a complex organic molecule that appears to be related to various synthesized compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar structures and functionalities are present in the synthesized molecules, which may offer insights into the properties and synthesis of the compound of interest.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting from simple precursors to more complex structures. For instance, the synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, involves the formation of 2-aryl and 2-alkyl derivatives of 5-furyl-4-oxazoleacetic acid . Similarly, the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate from ethyl 2-chloroacetoacetate and cyanoacetamide indicates the use of triethylamine as a mild, nonnucleophilic base to access pyrrole derivatives . These methods could potentially be adapted for the synthesis of the compound , considering the presence of a pyrrolo[3,4-d]isoxazole moiety in its structure.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, Raman, (1)H NMR, and (13)C NMR, as well as X-ray diffraction methods . Theoretical studies, such as those using Ab Initio Hartree Fock and Density Functional Theory methods, complement the experimental data to provide a comprehensive understanding of the molecular geometry and electronic properties . These techniques would be essential in analyzing the molecular structure of this compound.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through various reactions. For example, the transformation of ethyl 2-(2-acetyl-2-benzoyl-1-ethenyl)amino-3-dimethylaminopropenoate into polysubstituted pyrroles represents a new synthesis pathway for such structures . Additionally, the preparation of novel anti-juvenile hormone agents and their ability to induce specific biological effects suggests that the compound of interest may also exhibit unique reactivity and biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting points, and stability, are typically determined during the development of new chemical entities. The hypolipidemic activities of synthesized compounds, as well as their effects on serum cholesterol and triglyceride levels, provide insights into their biological properties . The potential metabolites of similar compounds have also been synthesized, which is crucial for understanding the pharmacokinetic behavior of the compound .
Applications De Recherche Scientifique
Synthetic Methods and Chemical Properties
Research has explored the synthesis of various chemically related compounds, highlighting innovative methods and potential applications. For example, the study by Amati et al. (2010) discusses the tandem photoarylation-photoisomerization of halothiazoles, leading to the synthesis of compounds with unique photophysical and singlet oxygen activation properties. These findings suggest avenues for the development of new materials and sensors based on similar chemical frameworks (Amati et al., 2010).
Electropolymerization and Material Applications
Lengkeek, Harrowfield, and Koutsantonis (2010) detailed the electropolymerization of specific compounds, indicating that materials derived from similar chemical structures could possess valuable electronic and optical properties. Such materials could be used in electronic devices or coatings, demonstrating the versatility of these chemical frameworks in material science applications (Lengkeek et al., 2010).
Photophysical and Fluorescence Applications
Studies have also delved into the photophysical properties of related compounds, uncovering their potential as fluorescent markers or in light-emitting devices. The fluorescence and singlet-oxygen sensitization properties highlighted by Amati et al. (2010) could be leveraged in designing new diagnostic tools or in photodynamic therapy, where precise light activation is crucial (Amati et al., 2010).
Antimicrobial Potential
Research by Desai, Shihora, and Moradia (2007) on quinazoline derivatives, while not directly related, hints at the antimicrobial potential of compounds within this chemical space. Such studies underscore the broader applicability of complex organic molecules in addressing bacterial and fungal infections, suggesting that derivatives of the compound could be explored for similar applications (Desai et al., 2007).
Supramolecular Chemistry
Further insights come from the work on hydrogen-bonded supramolecular structures by Portilla et al. (2007), which presents the structural versatility and potential for creating complex molecular assemblies. Such structures could find use in nanotechnology and molecular electronics, indicating that derivatives of the ethyl 4-[2-(4-chlorophenyl)-3-(2-furyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate could contribute to advancements in these fields (Portilla et al., 2007).
Propriétés
IUPAC Name |
ethyl 4-[2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O6/c1-2-31-24(30)14-5-9-16(10-6-14)26-22(28)19-20(18-4-3-13-32-18)27(33-21(19)23(26)29)17-11-7-15(25)8-12-17/h3-13,19-21H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJRRLPWIAKGJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3-phenylpropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505814.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2505817.png)


![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2505825.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2505826.png)

![2,6-Diethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2505828.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2505830.png)


![2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2505834.png)
